molecular formula C22H18FN3O3 B11637159 (5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11637159
M. Wt: 391.4 g/mol
InChI Key: SKCUFKAIIBOLTN-VCHYOVAHSA-N
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Description

(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group. The final step involves the formation of the pyrimidine trione core through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl and indole groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.

    Ethyl acetoacetate: Contains a similar ester functional group but lacks the indole and pyrimidine trione components.

Uniqueness

(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a fluorophenyl group, an indole moiety, and a pyrimidine trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C22H18FN3O3

Molecular Weight

391.4 g/mol

IUPAC Name

(5E)-1-(3-fluorophenyl)-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H18FN3O3/c1-13(2)25-12-14(17-8-3-4-9-19(17)25)10-18-20(27)24-22(29)26(21(18)28)16-7-5-6-15(23)11-16/h3-13H,1-2H3,(H,24,27,29)/b18-10+

InChI Key

SKCUFKAIIBOLTN-VCHYOVAHSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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